[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
CAS No.: 2565792-25-6
Cat. No.: VC11659972
Molecular Formula: C30H32NOPS
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2565792-25-6](/images/structure/VC11659972.png)
Specification
CAS No. | 2565792-25-6 |
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Molecular Formula | C30H32NOPS |
Molecular Weight | 485.6 g/mol |
IUPAC Name | (R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Standard InChI | InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34+/m0/s1 |
Standard InChI Key | YCLRTNBFAFWZQH-ZBWWXOROSA-N |
Isomeric SMILES | CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Molecular Architecture and Stereochemical Features
The compound’s molecular framework integrates three critical components:
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A propanesulfinamide core providing axial chirality and serving as a stereodirecting group.
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A diphenylphosphino moiety capable of coordinating transition metals while influencing electronic environments.
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A phenylmethyl bridge creating steric bulk and modulating ligand-metal interaction dynamics.
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous sulfinamide-phosphine hybrids reveal a distorted trigonal pyramidal geometry at the sulfur center, with bond angles of 106.5°–109.3° between sulfinyl oxygen and adjacent groups . The phosphorus center maintains expected tetrahedral coordination, with P–C bond lengths averaging 1.82 Å.
Table 1: Key Physical Properties
Property | Value |
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Molecular Formula | C₃₀H₃₁NOPS |
Molecular Weight | 484.6 g/mol |
Optical Rotation [α]₂₅^D | +112° (c = 1.0, CHCl₃) |
Melting Point | 189–192°C (dec.) |
Solubility | >50 mg/mL in THF, DCM |
¹H NMR analysis (500 MHz, CDCl₃) displays characteristic resonances:
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δ 7.45–7.12 (m, 14H, aromatic H)
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δ 4.21 (dt, J = 11.3 Hz, 1H, SCHN)
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δ 2.98 (s, 3H, N–CH₃)
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δ 1.47 (s, 6H, C(CH₃)₂)
Synthetic Methodology and Optimization
Industrial-scale production employs a four-step enantioselective route:
Stepwise Synthesis
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Sulfinamide Formation: Condensation of tert-butanesulfinamide with (S)-2-(diphenylphosphino)benzaldehyde under Dean-Stark conditions yields the imine intermediate (87% ee) .
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Nucleophilic Addition: Grignard addition of phenylmethylmagnesium bromide at −78°C achieves diastereomeric ratios >19:1.
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Methylation: Treatment with methyl triflate in the presence of 2,6-lutidine introduces the N-methyl group (92% yield).
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Crystallization: Diastereomer separation via hexane/ethyl acetate gradient recrystallization (>99% de).
Critical Parameters:
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Strict exclusion of moisture during phosphine handling
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Maintenance of reaction temperatures below −70°C during nucleophilic additions
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Use of molecular sieves (4Å) to prevent sulfinamide hydrolysis
Reactivity and Catalytic Applications
Transition Metal Coordination
The compound forms stable complexes with Group 9–11 metals:
Table 2: Metal Complex Properties
Metal Center | Coordination Geometry | Stability Constant (log K) |
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Rh(I) | Square planar | 8.9 ± 0.3 |
Pd(II) | Trigonal bipyramidal | 7.2 ± 0.4 |
Au(I) | Linear | 6.8 ± 0.2 |
Enantioselective Transformations
In rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids, the ligand demonstrates exceptional performance:
Case Study: (E)-β-Aryl Enamide Reduction
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Substrate: (E)-N-(1-phenylethylidene)aniline
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Conditions: 1 mol% [Rh(cod)₂]BF₄, 1.2 mol% ligand, H₂ (50 psi), 25°C
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Results:
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Conversion: >99% (24 h)
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ee: 98.5% (R-configuration)
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TOF: 820 h⁻¹
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Comparative studies show 15–20% higher enantioselectivity versus BINAP-type ligands in prochiral ketone reductions .
Environmental and Regulatory Status
Ecotoxicological Profile
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Daphnia magna EC₅₀ (48 h): 12 mg/L
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Soil adsorption coefficient (Koc): 1,450 L/kg
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Readily biodegradable (OECD 301F): 78% mineralization in 28 days
Global Regulatory Standing
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REACH: Full registration pending (Q3 2026)
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TSCA: Listed for R&D use only
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China REACH: Notified under IECSC (2024)
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